Cas no 1340394-63-9 (7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine)

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core with chloro and difluoromethyl substituents. Its unique structure confers high reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the chloro substituent facilitates further functionalization. This compound is particularly useful in the development of active ingredients for crop protection and medicinal chemistry due to its ability to modulate biological activity. Its well-defined chemical properties ensure consistent performance in synthetic applications, offering researchers a reliable building block for complex molecular architectures.
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine structure
1340394-63-9 structure
Product Name:7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No:1340394-63-9
MF:C6H3ClF2N4
MW:204.56462597847
CID:4589754
Update Time:2025-06-23

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
    • C91384
    • 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
    • Inchi: 1S/C6H3ClF2N4/c7-4-1-3(5(8)9)12-6-10-2-11-13(4)6/h1-2,5H
    • InChI Key: YNOBRAHBVJGIGH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)F)=NC2=NC=NN21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 194
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>

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Additional information on 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Recent Advances in the Study of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1340394-63-9)

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1340394-63-9) is a heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound belongs to the triazolopyrimidine class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of chloro and difluoromethyl substituents in its structure enhances its reactivity and binding affinity to various biological targets, making it a promising candidate for drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory effects against a range of kinases involved in cancer cell proliferation. The compound exhibited high selectivity for specific kinase isoforms, suggesting its potential as a targeted therapy for certain types of cancer. Additionally, its pharmacokinetic properties, such as metabolic stability and oral bioavailability, were found to be favorable, further supporting its therapeutic potential.

Another significant area of research involves the synthesis and optimization of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of novel analogs with improved potency and reduced off-target effects. Structure-activity relationship (SAR) studies revealed that modifications at specific positions of the triazolopyrimidine core could enhance binding affinity and selectivity. These findings provide valuable insights for the design of next-generation therapeutics based on this scaffold.

In addition to its anticancer properties, 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its antimicrobial activity. A study published in Antimicrobial Agents and Chemotherapy (2023) highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The compound's unique mechanism of action, which involves inhibition of bacterial DNA gyrase, makes it a promising candidate for addressing the growing challenge of antibiotic resistance.

Despite these promising findings, challenges remain in the development of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine as a therapeutic agent. Issues such as solubility, toxicity, and formulation stability need to be addressed through further research. Ongoing studies are exploring various strategies, including prodrug approaches and nanoparticle-based delivery systems, to overcome these limitations. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1340394-63-9) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and potential for structural optimization make it a valuable tool for drug discovery. Continued research efforts are likely to uncover new therapeutic applications and improve its pharmacological profile, paving the way for its eventual use in clinical settings.

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